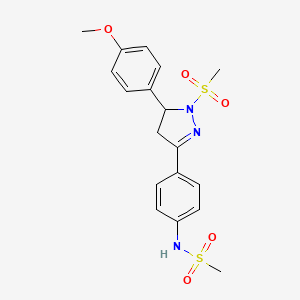

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

The compound N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a dihydropyrazole core substituted with a 4-methoxyphenyl group at position 5 and dual sulfonamide moieties (methylsulfonyl and methanesulfonamide). Characterization methods such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS are standard for confirming structural integrity .

Propriétés

IUPAC Name |

N-[4-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-26-16-10-6-14(7-11-16)18-12-17(19-21(18)28(3,24)25)13-4-8-15(9-5-13)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYADBDUMKFDCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, a compound with the molecular formula C18H21N3O5S2 and a molecular weight of 423.5 g/mol, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antioxidant, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring that is known for diverse biological activities. Its unique functional groups contribute to its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O5S2 |

| Molecular Weight | 423.5 g/mol |

| Purity | Typically ≥ 95% |

1. Anti-inflammatory Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant anti-inflammatory effects. A study on related pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may similarly modulate inflammatory pathways .

2. Antioxidant Properties

Molecular docking studies have shown that similar compounds possess excellent antioxidant capabilities. The ability to scavenge free radicals is attributed to the electron-rich nature of the pyrazole ring and its substituents, which could be beneficial in preventing oxidative stress-related diseases .

3. Anticancer Potential

The anticancer activity of N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers .

Case Studies and Research Findings

Case Study 1: Pyrazole Derivatives in Cancer Therapy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antiproliferative effects against various cancer cell lines. The findings indicated that compounds with similar structural features to N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide showed promising results in inhibiting tumor growth through targeted mechanisms .

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation, researchers assessed the efficacy of pyrazole-based compounds in modulating inflammatory responses in animal models. The results highlighted a significant reduction in inflammatory markers, reinforcing the potential therapeutic applications of N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide in inflammatory diseases .

Applications De Recherche Scientifique

N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has potential therapeutic applications. It is characterized by a methanesulfonamide group attached to a pyrazole derivative, which is further substituted with a methoxyphenyl group. The compound has gained interest in medicinal chemistry because of its potential biological activities, particularly in pain management and anti-inflammatory effects.

Molecular Structure and Properties

The molecular formula of N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is C18H21N3O5S2, and its molecular weight is approximately 423.5 g/mol. The structural complexity of the compound allows for various interactions within biological systems, making it a candidate for pharmacological studies. The methanesulfonamide moiety is known to enhance solubility and bioavailability, which are critical factors in drug development.

Scientific Research Applications

- Analgesic and Anti-Inflammatory Agent N-(4-(5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibits significant biological activity, particularly as an analgesic and anti-inflammatory agent. Studies have shown that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, thereby reducing pain and inflammation.

- Interaction with Biological Targets Preliminary studies indicate that this compound may interact with various receptors and enzymes involved in pain signaling pathways. Key findings include interactions that inform potential side effects and therapeutic windows.

- Modification of Functional Groups Synthetic pathways allow for the modification of functional groups to optimize pharmacological properties.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares the target compound with structurally related analogs from the evidence:

Key Observations:

- Substituent Effects: The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance solubility and metabolic stability compared to the electron-withdrawing 4-(trifluoromethyl)phenyl group in compound 4n .

- Melting Points: Pyranopyrazole derivatives with trifluoromethyl groups (e.g., 4n) exhibit higher melting points (~110°C) due to increased molecular rigidity and intermolecular interactions compared to methoxy-substituted analogs (~70°C) .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane).

- Typical yields range from 45–65% after optimization .

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Question

Combine spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm, sulfonamide protons at δ ~7.5–8.0 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₂₀N₂O₄S₂: 416.08) .

- Single-Crystal X-ray Diffraction : Resolve diastereomeric configurations and confirm bond lengths (e.g., C–S bond: ~1.76 Å) .

What strategies can be employed to optimize the yield of the key cyclocondensation step?

Advanced Question

Advanced Question

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- UV-Vis Spectroscopy : Monitor charge-transfer transitions (λmax ~280–320 nm) to correlate electronic effects with substituents .

- SC-XRD : Map electron density to identify regions prone to nucleophilic attack (e.g., sulfonyl oxygen atoms) .

Key Insight : The electron-withdrawing sulfonyl groups reduce pyrazoline ring aromaticity, enhancing susceptibility to ring-opening reactions .

How should researchers design stability studies for this compound under physiological conditions?

Advanced Question

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products .

- Thermal Stability : Use DSC/TGA to determine decomposition thresholds (>200°C typical for sulfonamides) .

Recommendation : Stabilize formulations using antioxidants (e.g., BHT) if oxidative degradation is observed .

What methodologies are suitable for analyzing intermolecular interactions in crystal structures of this compound?

Advanced Question

- Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., N–H···O interactions) and π-π stacking .

- Cambridge Structural Database (CSD) Mining : Compare packing motifs with analogs (e.g., sulfonamide-pyrazoline derivatives) .

- Energy Frameworks : Calculate lattice energies to assess stability (e.g., dispersion forces dominate in non-polar crystals) .

Example : The title compound exhibits a layered structure stabilized by C–H···O interactions (distance: ~2.9 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.